5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine
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Overview
Description
5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 2nd and 4th positions, and a trifluoromethylbenzyl group attached via an oxygen atom at the 6th position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation: The methyl groups at the 2nd and 4th positions can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Benzylation: The attachment of the trifluoromethylbenzyl group can be accomplished through nucleophilic substitution reactions using 4-(trifluoromethyl)benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups and the benzyl moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new carbon-carbon bond at the 5th position.
Scientific Research Applications
5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine: Lacks the iodine atom at the 5th position.
5-Bromo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine: Contains a bromine atom instead of iodine.
5-Iodo-2,4-dimethyl-6-{[4-(methyl)benzyl]oxy}pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of the iodine atom and the trifluoromethyl group in 5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-iodo-2,4-dimethyl-6-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3IN2O/c1-8-12(18)13(20-9(2)19-8)21-7-10-3-5-11(6-4-10)14(15,16)17/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBAZZMLDPLYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2=CC=C(C=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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